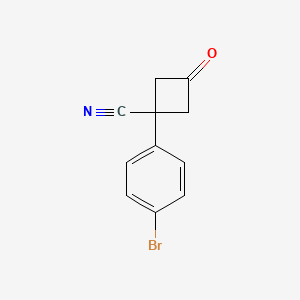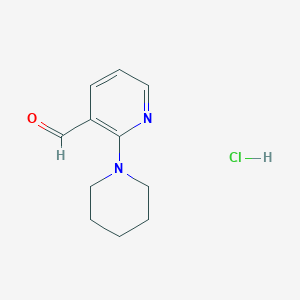![molecular formula C12H12N2O4 B7896001 (S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid](/img/structure/B7896001.png)
(S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid is a complex organic compound characterized by its unique pyrrolopyridine core structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyridine ring system.
Functional Group Modifications:
Side Chain Attachment: The final step includes the attachment of the 3-methylbutanoic acid side chain, which can be achieved through various coupling reactions, such as esterification followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the dioxo groups, potentially converting them to hydroxyl groups.
Substitution: Various substitution reactions can be performed on the pyrrolopyridine core or the side chain to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-ethylbutanoic acid: Similar structure with an ethyl group instead of a methyl group.
®-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid: Enantiomer of the compound with different stereochemistry.
2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylpentanoic acid: Similar structure with a pentanoic acid side chain.
Uniqueness
The uniqueness of (S)-2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-methylbutanoic acid lies in its specific stereochemistry and the presence of the methylbutanoic acid side chain. These features can significantly influence its biological activity and chemical reactivity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(2S)-2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-6(2)9(12(17)18)14-10(15)7-4-3-5-13-8(7)11(14)16/h3-6,9H,1-2H3,(H,17,18)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLKCGODHFKFR-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=C(C1=O)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B7895966.png)




